6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
4-Chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that features a combination of aromatic aldehyde, aniline, and triazine moieties
Preparation Methods
The synthesis of 4-chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Synthesis of 4-Chlorobenzaldehyde: This can be achieved by the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as Oxone/Bu4NHSO4.
Formation of Hydrazone: The 4-chlorobenzaldehyde is then reacted with hydrazine derivatives to form the hydrazone intermediate.
Coupling with Triazine Derivatives: The hydrazone intermediate is further reacted with triazine derivatives, specifically 4-anilino-6-(4-methoxyanilino)-1,3,5-triazine, under controlled conditions to yield the final compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and triazine-based molecules. Compared to these, 4-chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Similar Compounds
- 4-Chlorobenzaldehyde hydrazone
- 4-Anilino-1,3,5-triazine derivatives
- 4-Methoxyaniline derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C23H20ClN7O |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-N-[(Z)-(4-chlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20ClN7O/c1-32-20-13-11-19(12-14-20)27-22-28-21(26-18-5-3-2-4-6-18)29-23(30-22)31-25-15-16-7-9-17(24)10-8-16/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15- |
InChI Key |
WARBDOVXSFRCKG-MYYYXRDXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C\C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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